![molecular formula C10H20N2OSSi B585140 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine CAS No. 1083059-77-1](/img/structure/B585140.png)
5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine
Overview
Description
The compound is a derivative of thiazol-2-amine with a tert-butyldimethylsilyl ether group attached to the 5-position via a methylene bridge . Thiazoles are aromatic heterocycles, and the tert-butyldimethylsilyl group is often used in organic synthesis as a protective group for alcohols .
Molecular Structure Analysis
The compound likely has a planar thiazole ring, with the TBDMS group adding significant steric bulk . The exact 3D conformation would depend on the specific interactions between these groups.Chemical Reactions Analysis
Thiazoles can participate in a variety of reactions, including nucleophilic substitution and metal-catalyzed cross-coupling . The TBDMS group can be removed under acidic conditions or with fluoride ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substitution pattern. Generally, we can expect that the compound is relatively stable, although the TBDMS group can be sensitive to acidic and fluoride conditions .Scientific Research Applications
Synthesis and Crystallographic Analysis : The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a derivative of the chemical structure , has been synthesized and analyzed through single-crystal X-ray diffraction, revealing its complex molecular geometry and potential for forming stable three-dimensional network structures (叶姣 et al., 2015).
Reactivity in Organic Synthesis : A study on the isomerization reaction of olefin using RuClH(CO)(PPh(3))(3) demonstrated the potential of tert-butyldiphenylsilyl compounds (similar in structure to the chemical ) in facilitating the migration of double bonds in molecules, highlighting its role in synthetic organic chemistry (Wakamatsu et al., 2000).
Structural Elucidation and Molecular Interactions : Studies on related thiazole compounds have detailed the molecular structure and intermolecular interactions, such as hydrogen bonding and molecular packing, emphasizing the importance of such compounds in understanding molecular assembly and interactions (D. Lynch & I. Mcclenaghan, 2004).
Chemical Reactions and Synthesis of Derivatives : Investigations into the reactivity of similar compounds have provided insights into the synthesis of novel derivatives and their potential applications in various fields like material science or pharmacology. For example, research on 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one explored its reactivity under various conditions, leading to the formation of different amides and potentially bioactive compounds (L. Mironovich & D. Shcherbinin, 2014).
Safety and Hazards
Future Directions
The utility of this compound would likely depend on the specific context in which it’s being used. Thiazoles are found in many biologically active compounds, so it’s possible that this compound could have interesting biological activity. The use of the TBDMS group suggests that it might be an intermediate in a larger synthesis .
Mechanism of Action
Target of Action
Compounds with similar structures have been used as silylating agents for the protection of hydroxyl groups .
Mode of Action
The compound interacts with its targets through a process known as silylation. This involves the replacement of a hydrogen atom in the hydroxyl group of the target molecule with a silyl group, which in this case is the tert-Butyl(dimethyl)silyl group . This reaction is typically facilitated by a catalyst and results in the formation of a more stable molecule .
Biochemical Pathways
The silylation process affects various biochemical pathways by altering the reactivity of molecules. For instance, the protection of hydroxyl groups can prevent unwanted reactions in certain synthetic pathways .
Result of Action
The primary result of the action of 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine is the protection of hydroxyl groups in target molecules. This can enhance the stability of these molecules and prevent unwanted reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The temperature and presence of a catalyst can also affect the rate and efficiency of the silylation process .
properties
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMXUHUAXJBDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727064 | |
Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1083059-77-1 | |
Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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